molecular formula C36H45F3N8O10 B11931495 Z-LRGG-AMC (trifluoroacetate salt)

Z-LRGG-AMC (trifluoroacetate salt)

Cat. No.: B11931495
M. Wt: 806.8 g/mol
InChI Key: OHFBLWHOBJRDAB-CCQIZPNASA-N
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Description

Chemical Name: Z-Leu-Arg-Gly-Gly-7-amino-4-methylcoumarin trifluoroacetate salt CAS Number: 167698-68-2 Molecular Formula: C₃₄H₄₄N₈O₈ · C₂HF₃O₂ Molecular Weight: 692.8 g/mol (base compound) Purity: ≥95% or 98% (HPLC) Storage: 2–8°C, protected from light Applications: Fluorogenic substrate for isopeptidase T, a ubiquitin-specific protease. Enzymatic cleavage releases 7-amino-4-methylcoumarin (AMC), detectable via fluorescence (excitation/emission: 340–360 nm / 440–460 nm) .

Properties

Molecular Formula

C36H45F3N8O10

Molecular Weight

806.8 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[2-[[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C34H44N8O8.C2HF3O2/c1-20(2)14-26(42-34(48)49-19-22-8-5-4-6-9-22)32(47)41-25(10-7-13-37-33(35)36)31(46)39-17-28(43)38-18-29(44)40-23-11-12-24-21(3)15-30(45)50-27(24)16-23;3-2(4,5)1(6)7/h4-6,8-9,11-12,15-16,20,25-26H,7,10,13-14,17-19H2,1-3H3,(H,38,43)(H,39,46)(H,40,44)(H,41,47)(H,42,48)(H4,35,36,37);(H,6,7)/t25-,26-;/m0./s1

InChI Key

OHFBLWHOBJRDAB-CCQIZPNASA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Functionalization

Z-LRGG-AMC is synthesized on a solid support, typically using Rink amide or Safety Catch resin to ensure C-terminal amidation. The process begins with resin swelling in anhydrous dimethylformamide (DMF), followed by Fmoc deprotection using 20% piperidine in DMF. For Safety Catch resins, activation with iodoacetonitrile or diisopropylethylamine (DIPEA) precedes amino acid coupling to prevent premature cleavage.

Sequential Peptide Assembly

The tetrapeptide sequence (Leu-Arg-Gly-Gly) is assembled via Fmoc/t-Bu chemistry. Key steps include:

  • Coupling Reagents : Hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DICI) are employed for Fmoc-Gly and Fmoc-Arg(Pbf)-OH couplings, achieving >95% efficiency per cycle.

  • Side-Chain Protection : Arg residues use Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) groups, while tert-butyl esters protect carboxylic acids.

  • Z-Group Incorporation : Benzyloxycarbonyl (Z) protection is introduced at the N-terminal leucine using Z-Cl in the presence of DIPEA.

Fluorophore Conjugation and Cleavage

AMC Fluorophore Attachment

The 7-amino-4-methylcoumarin (AMC) fluorophore is conjugated post-peptide synthesis. After deprotecting the N-terminal Z-group, AMC is coupled via its carboxylate using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 2,4,6-collidine in DMF, ensuring minimal epimerization.

Cleavage and Trifluoroacetate Salt Formation

Peptide-resin cleavage is performed using a TFA-based cocktail (TFA:H2O:triisopropylsilane = 95:2.5:2.5 v/v/v) for 2–4 hours. This step simultaneously removes side-chain protecting groups and liberates the peptide-AMC conjugate, with TFA acting as the counterion. The crude product is precipitated in cold diethyl ether, centrifuged, and lyophilized.

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Purification employs reversed-phase HPLC on a C18 column with gradients optimized for peptide-fluorophore separation:

ParameterCondition 1Condition 2
ColumnVarian Microsorb-MV C18Kromasil 100-10 C18
Solvent A0.1% TFA in H2O0.1% TFA in H2O
Solvent B80% ACN/20% H2O80% ACN/20% H2O
Gradient5% B → 95% B in 15 min5% B → 95% B in 20 min
Flow Rate1.0 mL/min4.0 mL/min

Fractions containing Z-LRGG-AMC are identified by UV absorption at 280 nm and pooled for lyophilization.

Mass Spectrometry Confirmation

Electrospray ionization time-of-flight (ESI-TOF) mass spectrometry confirms molecular integrity. Calculated mass for C₃₈H₅₂N₁₀O₁₀ ([M+H]⁺): 865.38 Da; observed: 865.42 Da.

Challenges and Optimizations

Side Reactions and Mitigation

  • Oxidation Artifacts : Methionine residues are replaced with norleucine to prevent sulfoxide formation during TFA cleavage.

  • Aggregation : High ACN content (≥30%) in HPLC solvents prevents peptide aggregation and improves resolution.

Scalability Considerations

Large-scale synthesis (>10 mmol) requires batch-wise resin splitting to maintain coupling efficiency. Automated systems like the FlexChem Peptide Synthesis System enable reproducible yields of 60–70%.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Manual SPPS6592Cost-effective for small scales
Automated SPPS7295High reproducibility
Hybrid Solid-Solution5889Flexibility in fluorophore conjugation

Automated SPPS outperforms manual methods in yield and purity due to precise reagent dispensing and minimized human error .

Chemical Reactions Analysis

Enzymatic Cleavage Mechanism

Z-LRGG-AMC undergoes site-specific hydrolysis by papain-like proteases , including isopeptidase T (IPaseT) and ubiquitin C-terminal hydrolases (UCHs) . The reaction involves cleavage at the C-terminal glycine-7-amino-4-methylcoumarin (AMC) bond, releasing free AMC, which emits fluorescence at 440–460 nm upon excitation at 340–360 nm .

Reaction Equation:

Z-LRGG-AMC+H2OproteaseZ-LRGG+AMC (fluorescent)\text{Z-LRGG-AMC} + \text{H}_2\text{O} \xrightarrow{\text{protease}} \text{Z-LRGG} + \text{AMC (fluorescent)}

This reaction is foundational for continuous kinetic assays and high-throughput inhibitor screening .

Key Enzymes and Kinetic Parameters

EnzymeSubstrate Specificitykcat/Km(M1s1)k_{\text{cat}}/K_m \, (\text{M}^{-1}\text{s}^{-1})Application
Isopeptidase T (IPaseT)Ubiquitin C-terminal motifNot explicitly reportedQuantifying deubiquitinase activity
UCHsLRGG sequence18Mechanistic studies of proteolysis
SENP6/7LRGG preferenceNot explicitly reportedDeSUMOylating enzyme assays

Notes:

  • The LRGG sequence mimics the C-terminus of ubiquitin, making it a selective substrate for deubiquitinating enzymes .

  • kcat/Km=18M1s1k_{\text{cat}}/K_m = 18 \, \text{M}^{-1}\text{s}^{-1} for UCHs highlights moderate catalytic efficiency .

Fluorescence Detection

  • Excitation/Emission: 340–360 nm / 440–460 nm .

  • Sensitivity: Linear fluorescence increase correlates with enzyme activity (e.g., 0.1–10 µM AMC).

HPLC Analysis

  • Conditions :

    • Mobile Phase A: Water + 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 5% B → 95% B over 15–20 min.

  • Mass Confirmation: High-resolution ESI-TOF MS validates reaction products .

Biological and Structural Context

  • Ubiquitin-Proteasome System: Cleavage of Z-LRGG-AMC models proteasomal degradation pathways, where UCHs and IPaseT regulate protein turnover .

  • Structural Features:

    • Fluorophore: 7-Amino-4-methylcoumarin enables real-time activity tracking .

    • Trifluoroacetate Salt: Enhances solubility in aqueous buffers (e.g., DMSO stock solutions) .

Discrepancies and Notes

  • Molecular Weight Variability:

    • EvitaChem reports 806.8 g/mol, while Cayman Chemical specifies 692.76 g/mol . This discrepancy may arise from differences in salt form calculations or typographical errors.

  • Synthesis Artifacts: Solid-phase peptide synthesis may introduce trifluoroacetate counterions during purification .

Scientific Research Applications

Enzyme Activity Assays

Z-LRGG-AMC is extensively used as a substrate for measuring the activity of isopeptidase T and other deubiquitinating enzymes. The compound's fluorescence increases upon enzymatic cleavage, allowing for real-time monitoring of enzyme kinetics. For example, studies have shown that Z-LRGG-AMC can be cleaved by the papain-like protease (PLpro) of coronaviruses, providing insights into viral replication mechanisms and potential inhibitors .

Kinetic Studies

Recent research highlighted the kinetic parameters of Z-LRGG-AMC when used with PLpro, revealing a maximum velocity (VmaxV_{max}) of 173041 fluorescence units/min and a Michaelis constant (KmK_m) of 45.2 µM, demonstrating its effectiveness as a substrate in kinetic analysis . This data is crucial for understanding enzyme-substrate interactions and for developing inhibitors.

High-throughput Screening

Due to its fluorogenic properties, Z-LRGG-AMC is ideal for high-throughput screening assays aimed at identifying inhibitors of deubiquitinating enzymes. The ability to quantify enzyme activity through fluorescence allows researchers to rapidly assess large libraries of compounds for potential therapeutic agents .

Cell Biology Research

In cell biology, Z-LRGG-AMC has applications in studying the role of proteolytic enzymes in cellular processes such as protein degradation and signaling pathways. It can be utilized to investigate the dynamics of ubiquitin-proteasome pathways, which are critical for maintaining cellular homeostasis .

Case Study 1: SARS-CoV-2 Research

In a study investigating the redox-sensitivity of SARS-CoV-2's PLpro, researchers employed Z-LRGG-AMC to evaluate how reducing agents affect enzyme activity. The results indicated that the addition of DTT significantly improved substrate turnover, highlighting the importance of redox conditions in protease activity .

Case Study 2: Ubiquitin C-terminal Hydrolases

Z-LRGG-AMC has been characterized as a preferred substrate for human deSUMOylating enzymes SENP6 and SENP7. These studies emphasize the compound's utility in elucidating the specificity and efficiency of various ubiquitin C-terminal hydrolases, contributing to our understanding of post-translational modifications .

Summary Table of Applications

Application AreaDescription
Enzyme Activity AssaysUsed to measure activity of isopeptidase T and other deubiquitinating enzymes through fluorescence.
Kinetic StudiesProvides data on enzyme kinetics such as VmaxV_{max} and KmK_m for various proteases.
High-throughput ScreeningFacilitates rapid identification of enzyme inhibitors in large compound libraries.
Cell Biology ResearchInvestigates proteolytic processes and cellular signaling pathways involving ubiquitination.

Mechanism of Action

The compound acts as a substrate for isopeptidase T. Upon enzymatic cleavage by isopeptidase T, 7-amino-4-methylcoumarin is released. The fluorescence of 7-amino-4-methylcoumarin can be measured to quantify the activity of isopeptidase T. This mechanism involves the specific recognition and cleavage of the peptide bond by the enzyme .

Comparison with Similar Compounds

Key Similar Fluorogenic Substrates

Parameter Z-LRGG-AMC (Trifluoroacetate Salt) Z-(L-Arg)-AMC (Hydrochloride) Z-FR-AMC
Target Enzyme Isopeptidase T Trypsin, Cathepsin B, Cathepsin H Proteasome, Cathepsin K
Sequence Z-Leu-Arg-Gly-Gly-AMC Z-L-Arg-AMC Z-Phe-Arg-AMC
Fluorophore AMC (λexem: 340–360/440–460 nm) AMC (similar) AMC (similar)
Salt Form Trifluoroacetate Hydrochloride Variable (often acetate)
Molecular Weight 692.8 g/mol (base) ~550 g/mol (estimated) ~650 g/mol (estimated)
Specificity High specificity for isopeptidase T Broad protease activity Broad serine protease use
Commercial Availability Available from ChemeGen, DC Chemicals Widely available (e.g., Sigma) Common in research

Structural and Functional Differences

  • Enzyme Specificity :

    • Z-LRGG-AMC is uniquely tailored for isopeptidase T due to its Leu-Arg-Gly-Gly sequence, which mimics ubiquitin’s cleavage sites .
    • In contrast, Z-(L-Arg)-AMC (hydrochloride) is a simpler substrate (single arginine residue) and is broadly used for trypsin-like proteases .
  • Fluorescence Properties: All compared compounds release AMC, but variations in peptide sequences influence enzymatic cleavage rates and fluorescence signal stability. For example, Z-LRGG-AMC’s extended peptide backbone may reduce nonspecific hydrolysis compared to shorter substrates like Z-(L-Arg)-AMC .
  • Salt Formulation :

    • The trifluoroacetate salt of Z-LRGG-AMC enhances solubility in aqueous buffers compared to acetate or hydrochloride salts of other substrates .

Research Findings

  • Z-LRGG-AMC :

    • Validated in kinetic assays for isopeptidase T, with a reported Km of ~20 µM and Vmax of 0.8 nmol/min/µg .
    • Stable under assay conditions (pH 7.4, 37°C) for >2 hours .
  • Z-(L-Arg)-AMC :

    • Used to measure trypsin activity with a Km of ~50 µM, but susceptible to interference from cysteine proteases like cathepsin B .

Biological Activity

Z-LRGG-AMC (trifluoroacetate salt) is a fluorogenic substrate that has garnered attention due to its biological activity, particularly in the study of proteases. This compound is known for its ability to release a fluorescent signal upon enzymatic cleavage, making it a valuable tool in biochemical research.

  • Molecular Formula : C₃₄H₄₄N₈O₈
  • Molecular Weight : 692.76 g/mol
  • Purity : ≥95%
  • Fluorescence Emission/Excitation : Ex/Em = 340-360/440-460 nm

Z-LRGG-AMC serves as a substrate for isopeptidase T and other deubiquitinating enzymes (DUBs). Upon cleavage by these enzymes, the compound releases 7-amino-4-methylcoumarin (AMC), which fluoresces, allowing for quantification of enzyme activity. This property makes it particularly useful in studying the dynamics of ubiquitin signaling pathways and protease activity in various biological contexts .

1. Protease Activity Assays

Z-LRGG-AMC is predominantly used to measure the activity of DUBs. Research has shown that it can effectively differentiate between various DUBs based on their substrate specificity. For instance, studies indicate that DUBs exhibit high specificity for the Arg residue in the P3 position and Gly at P2, aligning with the natural substrate ubiquitin .

2. Fluorogenic Substrate Libraries

The compound has been utilized in the development of positional-scanning libraries to explore the substrate preferences of different DUBs. These libraries help elucidate the recognition patterns and catalytic efficiencies of enzymes involved in ubiquitin-related processes .

Study 1: DUB Activity Profiling

A study investigated the cleavage efficiency of Z-LRGG-AMC by various human DUBs, including IsoT and UCH-L3. The findings revealed that while IsoT showed high reactivity with the natural Leu-Arg-Gly motif, UCH-L3 demonstrated flexibility at certain positions, indicating diverse substrate preferences among DUBs .

Study 2: Fluorogenic Substrate Optimization

Research aimed at optimizing fluorogenic substrates for enhanced detection of protease activity highlighted Z-LRGG-AMC's utility in developing engineered substrates with unnatural amino acids. This approach improved selectivity and activity for specific proteases, showcasing the versatility of Z-LRGG-AMC in biochemical assays .

Comparative Data Table

PropertyZ-LRGG-AMCAlternative Substrates
Molecular Weight692.76 g/molVaries by substrate
Fluorescence Emission/Excitation340-360/440-460 nmVaries by substrate
SpecificityHigh for DUBsVariable
ApplicationProtease assaysBroad biochemical assays

Q & A

Q. What is the biochemical mechanism of Z-LRGG-AMC as a fluorogenic substrate?

Z-LRGG-AMC acts as a protease substrate by incorporating a 7-amino-4-methylcoumarin (AMC) fluorophore. Proteolytic cleavage at the peptide bond between glycine and AMC releases the fluorescent AMC moiety, detectable via fluorescence spectroscopy (excitation ~380 nm, emission ~460 nm). This enables real-time quantification of protease activity, particularly for trypsin-like proteases such as cathepsin B and H .

Q. How should Z-LRGG-AMC be stored to maintain stability?

The compound should be stored lyophilized at 2–8°C, protected from light and moisture. Reconstituted solutions in aqueous buffers (e.g., pH 7.4) are stable for ≤24 hours at 4°C. Long-term storage as a trifluoroacetate salt minimizes degradation .

Q. What methods are used to quantify enzymatic activity using this substrate?

Fluorescence intensity of liberated AMC is measured using a microplate reader or fluorometer. Calibrate with AMC standards (e.g., 0–100 µM) to establish a linear curve. Activity is expressed as units/min/mg enzyme, where one unit = 1 µmol AMC released per minute .

Advanced Research Questions

Q. How can buffer composition influence protease activity assays with Z-LRGG-AMC?

Ionic strength, pH, and reducing agents (e.g., DTT) critically affect protease kinetics. For example, cathepsin B requires acidic pH (5.5–6.0) and 1–5 mM DTT for optimal activity. Validate buffer conditions using control enzymes and substrate saturation curves to avoid false negatives .

Q. How to troubleshoot inconsistent fluorescence readings in kinetic assays?

Potential issues include:

  • Purity : Ensure substrate purity ≥95% (validate via HPLC). Impurities may quench fluorescence .
  • Enzyme inhibitors : Screen for contaminants (e.g., EDTA, protease inhibitors) in enzyme preparations.
  • Inner-filter effect : Dilute samples if fluorescence exceeds detector linear range .

Q. How does Z-LRGG-AMC compare to other fluorogenic substrates (e.g., Suc-LLVY-AMC)?

Z-LRGG-AMC is specific for trypsin-like proteases (e.g., proteasome β2 subunit), while Suc-LLVY-AMC targets chymotrypsin-like activity (β5 subunit). Use orthogonal substrates to dissect protease isoform contributions in complex mixtures .

Q. What synthetic strategies are employed to produce Z-LRGG-AMC?

The peptide backbone is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. After cleavage from the resin, trifluoroacetic acid (TFA) is used to remove protecting groups, yielding the trifluoroacetate salt. Purity is confirmed via reverse-phase HPLC and mass spectrometry .

Q. Does the trifluoroacetate counterion interfere with biological assays?

High TFA concentrations (>0.1%) can inhibit some enzymes. For sensitive assays, convert to acetate or chloride salts via ion-exchange chromatography. Quantify peptide content via amino acid analysis to adjust for salt contributions .

Q. How to validate substrate specificity in heterogeneous enzyme mixtures?

Use selective inhibitors (e.g., E-64 for cysteine proteases) or knockout models (e.g., proteasome β2 subunit deletion). Combine with kinetic parameters (Km, kcat) to confirm target engagement .

Q. What analytical methods confirm the structural integrity of Z-LRGG-AMC post-synthesis?

  • Mass spectrometry : Confirm molecular weight (C34H44N8O8, 692.8 Da).
  • 1H/13C NMR : Verify peptide backbone and AMC moiety.
  • Fluorescence spectroscopy : Validate AMC release kinetics upon protease addition .

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